potassium ({4-[(E)-azepan-1-yldiazenyl]phenyl}sulfonyl)(4,6-dimethylpyrimidin-2-yl)azanide
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Overview
Description
Potassium 1-[(1E)-2-{4-[(4,6-dimethylpyrimidin-2-yl)azanidylsulfonyl]phenyl}diazen-1-yl]azepane is a complex organic compound that features a unique structure combining a pyrimidine ring, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 1-[(1E)-2-{4-[(4,6-dimethylpyrimidin-2-yl)azanidylsulfonyl]phenyl}diazen-1-yl]azepane typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:
Formation of the Pyrimidine Derivative: This involves the reaction of 4,6-dimethylpyrimidine with appropriate reagents to introduce the azanidylsulfonyl group.
Diazotization: The phenyl group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the pyrimidine derivative.
Azepane Ring Formation: The final step involves the formation of the azepane ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-[(1E)-2-{4-[(4,6-dimethylpyrimidin-2-yl)azanidylsulfonyl]phenyl}diazen-1-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Potassium 1-[(1E)-2-{4-[(4,6-dimethylpyrimidin-2-yl)azanidylsulfonyl]phenyl}diazen-1-yl]azepane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfonyl and pyrimidine groups.
Mechanism of Action
The mechanism of action of potassium 1-[(1E)-2-{4-[(4,6-dimethylpyrimidin-2-yl)azanidylsulfonyl]phenyl}diazen-1-yl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
Potassium 1-[(1E)-2-{4-[(4,6-dimethylpyrimidin-2-yl)azanidylsulfonyl]phenyl}diazen-1-yl]azepane is unique due to its combination of a pyrimidine ring, a sulfonyl group, and an azepane ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H23KN6O2S |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
potassium;[4-(azepan-1-yldiazenyl)phenyl]sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C18H23N6O2S.K/c1-14-13-15(2)20-18(19-14)22-27(25,26)17-9-7-16(8-10-17)21-23-24-11-5-3-4-6-12-24;/h7-10,13H,3-6,11-12H2,1-2H3;/q-1;+1 |
InChI Key |
ZRYPVQUBQHOTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N=NN3CCCCCC3)C.[K+] |
Origin of Product |
United States |
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